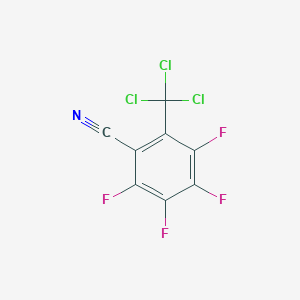
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride (2-BTFEC) is a fluorinated bromo-chloro aniline that has a wide range of applications in scientific research and laboratory experiments. It is a highly versatile compound with a wide range of properties and characteristics, making it an ideal choice for many research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% can be used as a reactant in organic synthesis, as a catalyst for the formation of polymers, and as a reagent for the synthesis of a variety of compounds.
Wirkmechanismus
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% is an aniline derivative that has a wide range of properties and characteristics. The compound has a strong electron-withdrawing effect, which makes it a useful reagent in organic synthesis. It is also an excellent catalyst for the formation of polymers and other materials. In addition, the compound has a strong affinity for water, which makes it an ideal choice for aqueous-based reactions.
Biochemical and Physiological Effects
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of biochemical and physiological effects. The compound has been shown to have an anti-inflammatory effect, which is beneficial in the treatment of certain diseases. It has also been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to a decrease in the production of certain hormones and other substances. In addition, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has been shown to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is highly soluble in water, making it an ideal choice for aqueous-based reactions. In addition, the compound is relatively stable and does not degrade easily, making it an ideal choice for long-term storage. However, one of the main limitations is that the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of potential future directions. One potential direction is the development of new synthesis methods for the compound. This could lead to the development of more efficient and cost-effective methods of producing the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the fields of medicine and agriculture. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Synthesemethoden
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% can be synthesized using a number of different methods. The most common method is the reaction of bromo-chloro aniline with tetrafluoroethylene in the presence of a catalyst. This reaction produces 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% in high yields and is relatively easy to carry out. Other methods of synthesis include the reaction of bromo-chloro aniline with other halogenated compounds such as chloroform or bromoform.
Eigenschaften
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF4N.ClH/c9-8(13,14)7(11,12)5-3-4(10)1-2-6(5)15;/h1-3H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDUNMELRYTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)Br)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)











